
5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves complex reactions that introduce the sulfonamide functionality into the molecular scaffold. For example, Dutta and Mascal (2014) demonstrated an efficient route to 2,5-dimethylfuran, a structurally related compound, from biomass-derived 5-(chloromethyl)furfural, showcasing a method that could potentially be adapted for synthesizing 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide under mild conditions through similar derivatives (Dutta & Mascal, 2014).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their chemical reactivity and physical properties. X-ray crystallography provides insights into the arrangement of atoms within these molecules. For instance, studies on various sulfonamide compounds have revealed how hydrogen bonding and molecular packing influence their structural stability and reactivity, which could be relevant for understanding the structural nuances of 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide (Turza et al., 2020).
Chemical Reactions and Properties
Sulfonamide derivatives engage in various chemical reactions, influenced by their functional groups. For example, sulfonamides have been synthesized from sulfonamides using the Vilsmeier reagent as a cleavage activator under mild conditions, which points to the reactivity potential of the sulfonamide group in 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide (Chen et al., 2015).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are significantly influenced by their molecular structure. While specific data on 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide is not available, related research indicates that the presence of sulfonamide and chloromethyl groups can affect these properties, impacting their application potential in various fields (Horton & Tucker, 1970).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including their reactivity with other chemicals, stability under different conditions, and potential for participating in further chemical transformations, are areas of active research. For instance, the reactivity of sulfonamides with amines to form N-dimethylaminomethylene derivatives showcases the versatile chemistry of sulfonamides, which could be extrapolated to the behavior of 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide in similar contexts (Vandenheuvel & Gruber, 1975).
科学的研究の応用
Biomass-Derived Chemical Production
5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide, also referred to as 5-(chloromethyl)furfural (CMF), is actively pursued as a biomass-derived chemical due to its potential applications as biofuel and as an intermediate for terephthalate polymers. CMF is an accessible alternative to 5-(hydroxymethyl)furfural (HMF) for the production of 2,5-dimethylfuran (DMF), a promising biofuel, via catalytic hydrogenation. The synthesis process involves the reduction of CMF derivatives under mild conditions, indicating a sustainable and efficient pathway for biofuel production from raw biomass (Dutta & Mascal, 2014).
Antimicrobial Research
Sulfonamide derivatives, including those similar in structure to 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide, have been studied for their antimicrobial properties. Specifically, certain derivatives have shown significant activity against a range of bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium species (Krátký et al., 2012). Additionally, other sulfonamide derivatives have been reported to exhibit high antibacterial activity against Escherichia coli and Staphylococcus aureus, comparable to established antibiotics (Gadad et al., 2000).
Enzyme Inhibition and Potential Therapeutic Applications
Sulfonamide derivatives have been explored for their potential in enzyme inhibition and therapeutic applications. A series of N-substituted benzene sulfonamide derivatives demonstrated prominent activity against acetylcholinesterase, an enzyme of interest in Alzheimer's disease research (Fatima et al., 2013). The structural and kinetic mechanism studies of these compounds provide valuable insights into designing more potent inhibitors for therapeutic purposes.
Synthesis and Structural Analysis
The synthesis and structural analysis of sulfonamide derivatives and their complexes offer insights into the nature of bonding, molecular packing, and non-covalent interactions crucial for understanding their chemical and biological properties. For instance, the synthesis and structure of a 1,3-dimethyl-5-(p-sulfonamide-phenylazo)-6-aminouracil derivative and its Ni(II) complex revealed insights into molecular packing and non-covalent interactions, guiding the understanding of their biological activity and molecular behavior (Debnath et al., 2017).
将来の方向性
特性
IUPAC Name |
5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3S/c1-9(2)13(10,11)7-4-3-6(5-8)12-7/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBKLIJSQPGOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(O1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide | |
CAS RN |
56038-68-7 |
Source


|
| Record name | 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(3-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488199.png)

![methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2488201.png)
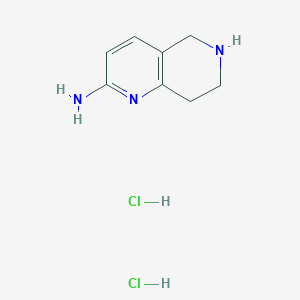
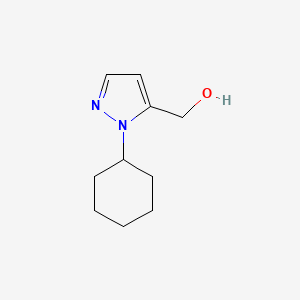
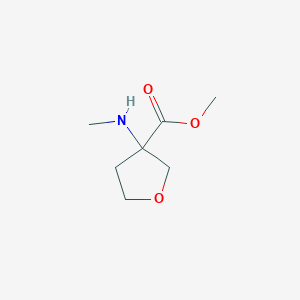
![N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2488208.png)
![Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2488211.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2488213.png)
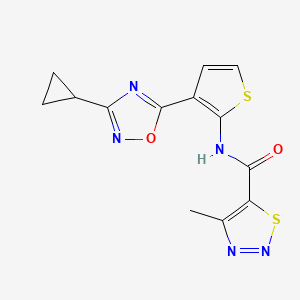
![6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2488216.png)
![8-(4-fluorophenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2488218.png)
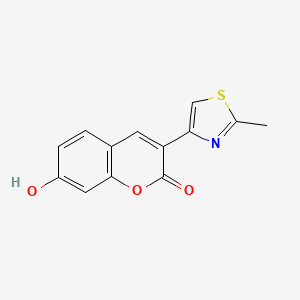
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2488220.png)